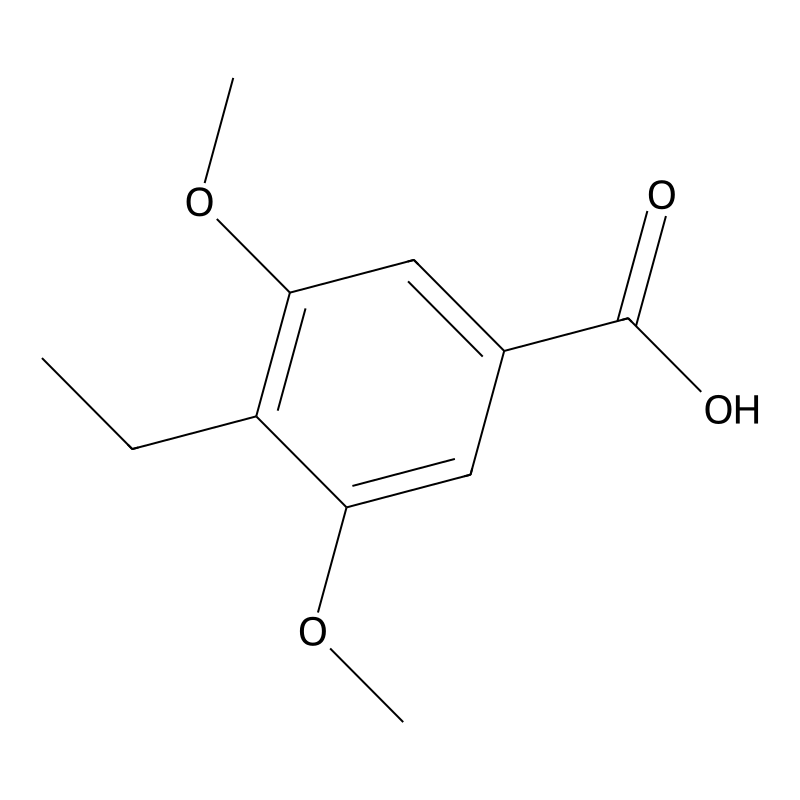4-Ethyl-3,5-dimethoxybenzoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
- PubChem: The National Institutes of Health's PubChem database lists 4-E-3,5-DMBA but does not provide any information on its use in scientific research [].
- Chemical Suppliers: Some chemical suppliers offer 4-E-3,5-DMBA for research purposes, but they typically do not provide detailed information on its specific applications [].
4-Ethyl-3,5-dimethoxybenzoic acid is an aromatic carboxylic acid characterized by the presence of ethyl and dimethoxy groups attached to a benzene ring. Its chemical formula is , and it features a benzoic acid core with ethyl substituents at the para position and methoxy groups at the meta positions. This compound is of interest in both synthetic chemistry and biological research due to its unique structural features, which influence its reactivity and potential applications.
- Esterification: It can react with alcohols in the presence of acid catalysts to form esters.
- Reduction: The carboxylic acid group can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.
- Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to simpler compounds.
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological or chemical properties.
Several methods have been developed for synthesizing 4-ethyl-3,5-dimethoxybenzoic acid:
- Direct Alkylation: Starting from 3,5-dimethoxybenzoic acid, ethylation can be achieved using ethyl halides in the presence of a base.
- Esterification followed by Hydrolysis: The compound can be synthesized by first forming an ester with ethyl alcohol and subsequently hydrolyzing it to yield the carboxylic acid.
- Multi-step Synthesis: Utilizing starting materials such as resorcinol and applying various organic reactions (e.g., Friedel-Crafts acylation) can lead to the desired product.
These methods highlight the versatility in synthesizing this compound while allowing for modifications that could enhance yield or purity.
4-Ethyl-3,5-dimethoxybenzoic acid has potential applications in various fields:
- Pharmaceuticals: Its derivatives may serve as precursors for drugs or active pharmaceutical ingredients due to their biological activity.
- Agriculture: Compounds with similar structures are often explored for use as herbicides or pesticides.
- Materials Science: The compound could be utilized in synthesizing polymers or other materials with desirable properties.
Interaction studies involving 4-ethyl-3,5-dimethoxybenzoic acid could focus on its binding affinities with biological targets such as enzymes or receptors. Investigations into its solubility and stability under various conditions are also crucial for understanding its potential therapeutic roles. Moreover, studies comparing its interactions with those of structurally similar compounds can provide insights into structure-activity relationships.
Several compounds share structural similarities with 4-ethyl-3,5-dimethoxybenzoic acid. These include:
The uniqueness of 4-ethyl-3,5-dimethoxybenzoic acid lies in its specific combination of ethyl and dimethoxy functionalities, which may enhance its solubility and biological activity compared to similar compounds.








